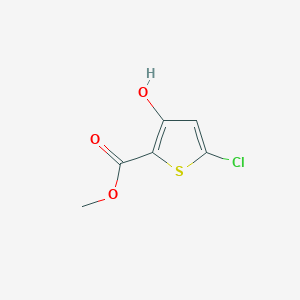

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMWGXAXPBZMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716089 | |

| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953092-76-7 | |

| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate

Abstract

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted thiophene core is a key structural motif in a variety of pharmacologically active compounds and functional materials.[1] This technical guide provides a detailed examination of a robust and efficient synthetic pathway for its preparation. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and present the necessary data for successful execution and product validation. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to synthesizing this important intermediate.

Introduction and Strategic Overview

The synthesis of polysubstituted thiophenes is a cornerstone of modern heterocyclic chemistry. Among the various synthetic strategies, the Fiesselmann thiophene synthesis stands out for its efficacy in constructing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2] This method, which involves the condensation of a thioglycolic acid derivative with α,β-acetylenic esters or their equivalents, offers a convergent and regiocontrolled route to the desired scaffold.[2][3][4]

For the synthesis of the title compound, this compound, a direct approach utilizing a chlorinated starting material is strategically advantageous over post-synthesis chlorination, which can lead to issues with regioselectivity and degradation of the sensitive hydroxy-ester moiety. The selected pathway is a modification of the Fiesselmann synthesis, employing the base-catalyzed condensation of methyl thioglycolate with methyl 2-chloroacrylate. This approach proceeds via a tandem Michael addition and an intramolecular Dieckmann condensation, culminating in the formation of the aromatic thiophene ring.[5][6][7]

Overall Synthetic Workflow

The synthesis can be visualized as a one-pot, two-step cascade reaction beginning from commercially available starting materials.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Deep Dive: Causality in Action

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the thiophene ring in this synthesis is not a simple mixing of reagents but a logical sequence of well-established organic reactions.

-

Enolate Formation: The strong base, sodium methoxide, deprotonates the α-carbon of methyl thioglycolate, which is acidic due to the adjacent sulfhydryl and ester groups, forming a reactive thiolate enolate.

-

Michael Addition: This nucleophilic enolate attacks the β-carbon of the electron-deficient alkene, methyl 2-chloroacrylate, in a conjugate (Michael) 1,4-addition. This step forms a new carbon-sulfur bond and generates a new enolate intermediate.

-

Dieckmann Condensation (Intramolecular Cyclization): The newly formed enolate intramolecularly attacks the carbonyl carbon of the original thioglycolate ester moiety.[6][7] This is a classic Dieckmann condensation, an intramolecular version of the Claisen condensation, which forms a five-membered thiolane ring intermediate.[7][8]

-

Elimination and Tautomerization: The tetrahedral intermediate from the cyclization collapses, eliminating a methoxide ion. Subsequent deprotonation and elimination of the chloride ion, driven by the formation of a stable aromatic system, occurs. The resulting enol rapidly tautomerizes to the more stable 3-hydroxythiophene product.[5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

An In-depth Technical Guide to Methyl 5-chloro-3-hydroxythiophene-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, outline a robust synthetic pathway, explore its reactivity, and discuss its applications for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Functionalized Thiophene

Thiophene and its derivatives are foundational scaffolds in modern drug discovery, recognized for their bioisosteric relationship with benzene rings and their versatile reactivity.[1] The incorporation of a thiophene nucleus can significantly modify a molecule's physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[1][2] this compound (CAS No: 96232-69-8) is a particularly valuable intermediate.[3] Its unique arrangement of a hydroxyl group, a methyl ester, and a chlorine atom on the thiophene core provides multiple reactive sites for diversification, making it an attractive starting point for the synthesis of complex molecular architectures and novel therapeutic agents.[4] The electron-rich nature of the thiophene ring, combined with the specific electronic effects of its substituents, primes this molecule for a range of chemical transformations.[2]

Caption: Chemical Structure of this compound.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The data presented below are based on available information for the title compound and its close structural analogs.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 96232-69-8 | [3][5] |

| Molecular Formula | C₆H₅ClO₃S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on related structures. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethanol.[6] | Inferred from related sulfamoyl derivative. |

| Storage | 2-8°C, sealed, in a dry, dark place. | [3] |

Spectroscopic Data (Predicted)

Direct experimental spectra for this specific compound are not widely published. The following predictions are based on the analysis of its parent compound, Methyl 3-hydroxythiophene-2-carboxylate, and the expected influence of the C5-chloro substituent.[7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.5 ppm (s, 1H): This broad singlet corresponds to the acidic hydroxyl proton. The exact shift is solvent-dependent.

-

δ ~7.0-7.2 ppm (s, 1H): This singlet represents the C4 proton. The coupling to the C3-OH is typically not observed. The presence of the adjacent chlorine atom would likely shift it slightly downfield compared to the non-chlorinated analog.

-

δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-170 ppm: Carbonyl carbon of the ester.

-

δ ~155-160 ppm: C3 carbon bearing the hydroxyl group.

-

δ ~120-130 ppm: C2, C4, and C5 carbons. The C5 carbon attached to chlorine will be in this region.

-

δ ~52 ppm: Methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3400-3200 (broad): O-H stretching of the hydroxyl group.

-

~1710-1680: C=O stretching of the α,β-unsaturated ester.

-

~1550, 1450: C=C stretching within the thiophene ring.

-

~800-700: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

m/z (M⁺): 192 and 194 in an approximate 3:1 ratio, corresponding to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

-

Synthesis and Purification Protocol

A robust and reproducible synthesis is critical for the reliable application of this intermediate. The following protocol describes a logical synthetic approach, beginning with the commercially available Methyl 3-hydroxythiophene-2-carboxylate. The key transformation is the regioselective chlorination at the C5 position, which is activated by the electron-donating hydroxyl group at C3.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.

-

Causality Insight: The 3-hydroxy group is a strong activating group, directing electrophilic substitution primarily to the C2 and C5 positions. Since C2 is already substituted, the C5 position is the most nucleophilic and will react selectively with the electrophilic chlorine from NCS. Acetonitrile is a good polar aprotic solvent for this type of reaction.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Trustworthiness Check: The aqueous workup removes the succinimide byproduct and any unreacted NCS. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Logical relationships of reactive sites and potential reactions.

Reactions at the Hydroxyl Group:

The 3-hydroxy group behaves as a typical phenol or enol. It can be readily deprotonated by a base and subsequently alkylated or acylated to introduce a variety of side chains. This is a primary handle for diversification. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate will yield the corresponding ether.

Reactions involving the Thiophene Ring:

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 5-position can participate in cross-coupling reactions such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This is a powerful method for extending the molecular framework.

-

Further Electrophilic Substitution: While the ring is already substituted, the remaining C4 position could potentially undergo further electrophilic substitution under harsh conditions, although regioselectivity might be an issue.

Reactions of the Ester Group:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.[9][10]

Precursor to Fused Ring Systems:

This molecule is an excellent precursor for the synthesis of thieno-fused heterocyclic systems. For example, derivatives of this compound can be used to construct thieno[3,2-b]pyrroles or thieno[3,2-b]thiophenes, which are scaffolds of interest in materials science and medicinal chemistry.[11][12][13][14]

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a valuable intermediate in several research areas:

-

Pharmaceutical Development: As a highly functionalized building block, it serves as a starting point for synthesizing libraries of compounds for screening against various biological targets. Thiophene-based molecules are known to exhibit a wide range of activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][9][15] The ability to easily modify the hydroxyl, ester, and chloro positions allows for systematic Structure-Activity Relationship (SAR) studies.

-

Agrochemicals: Similar to pharmaceuticals, the thiophene scaffold is present in many pesticides and herbicides.[6][15] This intermediate can be used to develop new crop protection agents.

-

Organic Materials: Fused thiophene systems, which can be synthesized from this molecule, are investigated for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[3]

References

-

Autech Industry Co.,Limited. Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. [Link]

-

PubChem. Methyl 5-chlorothiophene-2-carboxylate. [Link]

-

PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis of thieno[3,2‐b]pyrrole 3 ea directly from 2‐propionylthophene and acetylene gas. [Link]

-

ResearchGate. Improved modular synthesis of thieno[3,2- b]pyrroles and thieno[2,3- b]pyrroles | Request PDF. [Link]

-

ResearchGate. Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]

-

National Institutes of Health. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

PubChem. Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. [Link]

-

MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

-

National Institutes of Health. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

Pharmaffiliates. CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 96232-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]

- 14. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a thiophene derivative of interest in pharmaceutical and materials science research.[1][2][3] Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and established spectroscopic principles to present a predictive yet robust characterization. Furthermore, it offers detailed, field-proven protocols for the synthesis, purification, and spectroscopic analysis of the title compound, empowering researchers to generate and interpret their own data with confidence. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this compound.

Introduction and Chemical Structure

This compound (CAS No. 96232-69-8) is a substituted thiophene, a class of heterocyclic compounds known for their diverse biological activities and applications in materials science.[1][2] The unique arrangement of a chloro group, a hydroxyl group, and a methyl ester on the thiophene ring imparts specific electronic and chemical properties that are crucial for its potential applications.[3] Understanding its spectroscopic signature is fundamental for its identification, purity assessment, and the elucidation of its behavior in chemical reactions.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene ring proton, the hydroxyl proton, and the methyl ester protons.

-

Thiophene Ring Proton (H4): This proton is anticipated to appear as a singlet in the aromatic region, likely between δ 7.0 and 7.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups.

-

Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, typically in the range of δ 5.0-9.0 ppm. In deuterated chloroform (CDCl₃), it is often observed as a broad peak that can be exchanged with D₂O.

-

Methyl Ester Protons (OCH₃): These three protons will give rise to a sharp singlet, expected to be in the range of δ 3.8-4.0 ppm, a characteristic region for methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.

-

Thiophene Ring Carbons:

-

C2 and C5: The carbons directly attached to the sulfur atom and bearing the carboxylate and chloro groups, respectively, will have distinct chemical shifts. C2 is expected around δ 130-140 ppm, while C5, bearing the chlorine, will be in a similar region.

-

C3: The carbon attached to the hydroxyl group will be significantly shielded and is predicted to appear around δ 150-160 ppm.

-

C4: This carbon, bonded to a hydrogen, will likely be the most shielded of the ring carbons, with a predicted chemical shift in the range of δ 115-125 ppm.

-

-

Methyl Ester Carbon (OCH₃): The carbon of the methyl group will appear as a sharp signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (aromatic): A weak to medium absorption band is anticipated around 3100 cm⁻¹.

-

C-H Stretch (aliphatic): A medium absorption band is expected around 2950-3000 cm⁻¹ for the methyl group.

-

C=O Stretch (ester): A strong, sharp absorption band is predicted in the range of 1700-1730 cm⁻¹.

-

C=C Stretch (aromatic): Medium intensity bands are expected in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (ester): A strong band is expected in the 1200-1300 cm⁻¹ region.

-

C-S Stretch: A weak band may be observed in the 600-800 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong band is expected in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular formula is C₆H₅ClO₃S, with a molecular weight of 192.62 g/mol . The mass spectrum should show a molecular ion peak at m/z 192. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 194) that is approximately one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (•OCH₃) from the ester to give a fragment at m/z 161.

-

Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 133.

-

Further fragmentation of the thiophene ring.

-

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Signal | Interpretation |

| ¹H NMR | δ 7.0-7.5 (s, 1H) | Thiophene ring proton (H4) |

| δ 5.0-9.0 (br s, 1H) | Hydroxyl proton (OH) | |

| δ 3.8-4.0 (s, 3H) | Methyl ester protons (OCH₃) | |

| ¹³C NMR | δ 160-170 | Carbonyl carbon (C=O) |

| δ 150-160 | C3-OH | |

| δ 130-140 | C2-COOCH₃ | |

| δ 130-140 | C5-Cl | |

| δ 115-125 | C4-H | |

| δ 50-55 | OCH₃ | |

| IR (cm⁻¹) | 3200-3600 (broad, strong) | O-H stretch |

| 1700-1730 (strong, sharp) | C=O stretch (ester) | |

| 1200-1300 (strong) | C-O stretch (ester) | |

| 700-800 (medium-strong) | C-Cl stretch | |

| Mass Spec (m/z) | 192 (M⁺), 194 (M⁺+2) | Molecular ion with Cl isotope pattern |

| 161 | [M - OCH₃]⁺ | |

| 133 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Set the ionization energy (typically 70 eV for EI).

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

The instrument will detect the mass-to-charge ratio of the ions produced.

-

Synthesis and Purification Workflow

A plausible synthetic route for this compound can be adapted from established methods for thiophene synthesis, such as the Fiesselmann-type synthesis.[4]

Proposed Synthetic Route

A potential synthesis involves the reaction of a methyl 3-mercapto-3-substituted-acrylate with a chlorinated electrophile. A more direct approach could be the chlorination of a pre-formed methyl 3-hydroxythiophene-2-carboxylate.

Caption: Proposed workflow for the synthesis and characterization of this compound.

General Purification Protocol

-

Column Chromatography:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

References

-

ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Retrieved from [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC. Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic Study of Thiophene-Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

-

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (2025). Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its precise chemical identity, explore its synthesis and reactivity, and discuss its current and potential applications as a valuable building block in the development of novel therapeutic agents.

Nomenclature and Structural Elucidation

The precise chemical identification of a molecule is paramount for scientific discourse and reproducibility. The compound , commonly referred to as this compound, requires a nuanced approach to its IUPAC nomenclature due to the presence of a hydroxyl group at the 3-position of the thiophene ring. This substitution leads to the possibility of keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two forms: the enol (3-hydroxythiophene) and the keto (thiophen-3(2H)-one) tautomer.

While the name "this compound" clearly describes the enol form, a more comprehensive IUPAC name should acknowledge this tautomeric character. Depending on the specific context and the predominant form under certain conditions, an alternative name could be Methyl 5-chloro-3-oxotetrahydrothiophene-2-carboxylate . For the purpose of this guide, and reflecting common usage, we will primarily use the hydroxy-thiophene nomenclature.

Chemical Structure:

The molecular structure consists of a central five-membered thiophene ring. A chlorine atom is substituted at the 5-position, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 2-position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 96232-69-8 | [1] |

| Molecular Formula | C₆H₅ClO₃S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents | - |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of substituted thiophene rings. A plausible synthetic route involves the initial formation of the 3-hydroxythiophene-2-carboxylate core, followed by chlorination at the 5-position.

Proposed Synthetic Pathway:

A well-documented method for the synthesis of the parent compound, Methyl 3-hydroxythiophene-2-carboxylate, is the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base like sodium methoxide.[2] This is a variation of the Fiesselmann thiophene synthesis.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate. To a solution of sodium methoxide in methanol, methyl thioglycolate is added at 0°C. Methyl 2-chloroacrylate is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate.[2]

-

Step 2: Chlorination. The obtained Methyl 3-hydroxythiophene-2-carboxylate is dissolved in a suitable solvent, such as dichloromethane or acetic acid. A chlorinating agent, for example, N-chlorosuccinimide (NCS), is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product, this compound.

Reactivity:

The chemical reactivity of this compound is governed by its functional groups:

-

3-Hydroxy Group: This group can undergo O-alkylation and O-acylation. Its acidic proton can be removed by a base, forming a nucleophilic oxygen.

-

Thiophene Ring: The electron-rich thiophene ring is susceptible to further electrophilic substitution, although the existing substituents will direct the position of the incoming electrophile.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or can be converted to other derivatives such as amides.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Thiophene Proton: A singlet is expected for the proton at the 4-position of the thiophene ring.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm) for the ester carbonyl carbon.

-

Thiophene Carbons: Four distinct signals for the carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents.

-

Methyl Carbon: A signal in the upfield region for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region due to the aromatic thiophene ring.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and hydroxyl groups.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.62 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

Applications in Drug Discovery and Organic Synthesis

Thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Role as a Pharmaceutical Intermediate:

The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. The chloro, hydroxy, and ester moieties can be independently or sequentially modified to explore the structure-activity relationships (SAR) of a new class of potential drug candidates. Thiophene-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory and anti-cancer agents.[3]

Figure 3: Logical relationships of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups on a thiophene core makes it an attractive starting material for the development of novel molecules with a wide range of potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

-

Royal Society of Chemistry. Supporting Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (n.d.). Retrieved from [Link]

-

PubChem. Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-69-8) is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic building block, its physical properties are critical determinants of its reactivity, solubility, and suitability for various synthetic applications, including drug discovery and the development of novel organic materials. This technical guide provides a comprehensive overview of the known attributes of this compound and outlines robust, field-proven experimental protocols for the determination of its key physical properties. In the absence of extensive published data for this specific molecule, this document leverages established analytical principles and comparative data from structurally related analogs to provide expert-guided predictions and methodologies. This approach ensures a self-validating framework for researchers to generate reliable data and integrate this compound into their development pipelines effectively.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structural arrangement. The logical workflow for establishing the identity of a compound like this compound is to correlate its known identifiers with its molecular structure.

Caption: Correlation of identifiers for this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 96232-69-8 | BLD Pharm[1] |

| Molecular Formula | C₆H₅ClO₃S | BLD Pharm[1] |

| Molecular Weight | 192.62 g/mol | BLD Pharm[1] |

| Common Synonyms | Methyl 5-chloro-3-hydroxy-2-thiophenecarboxylate | N/A |

The structure features a thiophene ring, a five-membered aromatic heterocycle containing sulfur. The ring is substituted at key positions:

-

A chloro group at the 5-position, which is expected to influence the molecule's electronic properties and reactivity.

-

A hydroxy group at the 3-position, capable of acting as a hydrogen bond donor and acceptor, significantly impacting solubility and melting point.

-

A methyl carboxylate (ester) group at the 2-position, which provides a site for further chemical modification and influences polarity.

Predicted and Experimental Physical State

While specific experimental data for the appearance of this compound is not widely published, we can make an educated prediction based on analogous compounds. The non-chlorinated parent compound, Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9), is described as a white to pale yellow or brown crystalline powder or solid.[2] The introduction of a chloro group is unlikely to drastically alter the chromophore, thus a similar appearance is anticipated.

Table 2: Physical State and Appearance

| Property | Predicted Value | Basis of Prediction / Recommended Storage |

| Appearance | White to light-yellow or brown solid/crystalline powder | Comparison with Methyl 3-hydroxythiophene-2-carboxylate. |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | Supplier recommendation, protects from light and moisture.[1] |

Thermal Properties: Melting and Boiling Point

Thermal properties are critical for determining the purity of a sample and for defining safe handling and reaction conditions. A sharp melting point range typically indicates high purity, whereas a broad range suggests the presence of impurities.

Melting Point Determination

No experimentally determined melting point for this compound is currently available in public literature. However, the melting point of the parent compound, Methyl 3-hydroxythiophene-2-carboxylate, is reported to be in the range of 38-43°C.[2] The addition of a chlorine atom and the potential for varied intermolecular interactions (including hydrogen bonding from the hydroxyl group) suggest that the target compound will also be a solid at room temperature with a distinct melting point.

This protocol is a standard and reliable method for determining the melting point of a crystalline organic solid.[3][4][5]

Causality: The principle relies on uniform and slow heating of a finely powdered sample. This ensures that the temperature recorded by the thermometer accurately reflects the temperature of the sample as it transitions from solid to liquid.[5] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to inaccurate results.[3]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the compound using a mortar and pestle if necessary.

-

Capillary Loading: Take a capillary tube sealed at one end. Push the open end into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the bottom.

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Insert the assembly into a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated Mel-Temp device).

-

Heating: Heat the apparatus. For an unknown sample, perform a rapid initial heating to find an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat again, but slow the rate of heating to 1-2°C per minute as you approach the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination

A boiling point for this compound has not been reported.[1] Given its predicted solid state and the presence of polar functional groups, it is expected to have a relatively high boiling point and may be susceptible to decomposition at atmospheric pressure. Therefore, determination under reduced pressure (vacuum distillation) is the recommended approach.

This method is ideal for determining the boiling point of small quantities of a substance and is adaptable for vacuum conditions.[6][7][8][9]

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[7] By inverting a small capillary tube within the sample, we create a trap for the compound's vapor. As the sample is heated, the vapor pressure inside the capillary increases. When it exceeds the external pressure, a steady stream of bubbles emerges. Upon cooling, the point at which the external pressure overcomes the internal vapor pressure and liquid is drawn back into the capillary corresponds precisely to the boiling point at that external pressure.[8]

-

Sample Preparation: Place a small amount (0.2-0.5 mL) of the compound into a small test tube (fusion tube).

-

Capillary Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer. Place the assembly in a heating bath (e.g., Thiele tube) or a suitable heating block. If performing under vacuum, connect the apparatus to a vacuum line and a manometer.

-

Heating: Begin heating the sample. A stream of bubbles will emerge from the inverted capillary as trapped air and then the compound's vapor escapes.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: Carefully observe the sample. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record this temperature and the corresponding pressure from the manometer.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in-vitro assay design.[10][11][12] The structure of this compound, with its polar hydroxyl and ester groups, suggests some solubility in polar organic solvents. The thiophene ring provides lipophilic character.

Table 3: Predicted Solubility and Experimental Protocol

| Solvent Class | Predicted Solubility | Rationale / Experimental Protocol |

| Non-Polar (e.g., Hexane) | Low | The polar functional groups will limit solubility in non-polar media. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | High | These solvents can accept hydrogen bonds and have polarities that should effectively solvate the molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with both the hydroxyl and ester groups. |

| Aqueous (e.g., Water, Buffers) | Low to Very Low | While capable of hydrogen bonding, the overall molecule likely possesses too much non-polar character for significant aqueous solubility. |

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium.[10][13]

Causality: This method ensures that the solvent is fully saturated with the compound by allowing sufficient time for equilibrium to be reached between the dissolved and solid states. Adding an excess of the solid confirms that saturation is achieved. Subsequent analysis of the clear supernatant provides the concentration of the dissolved compound, which is the solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid material. Filtration through a 0.22 µm filter may be used, but validation is required to ensure the compound does not adsorb to the filter material.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural information.

-

¹H NMR: The spectrum is expected to show a singlet for the single proton on the thiophene ring (at the 4-position). The chemical shift will be influenced by the adjacent chloro and hydroxy groups. A sharp singlet for the methyl ester protons (-OCH₃) would appear in the upfield region (typically 3.8-4.0 ppm). A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being highly dependent on solvent and concentration. The ¹H NMR spectrum for the related Methyl 3-hydroxythiophene-2-carboxylate shows thiophene protons at ~7.37 and ~6.74 ppm, an OH proton at ~9.56 ppm, and the methyl ester protons at ~3.89 ppm.[14]

-

¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the five carbons of the substituted thiophene ring and the one carbon of the methyl group. The chemical shifts would be characteristic of their electronic environment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | ~3100 | Stretching |

| C=O (ester) | 1680-1720 | Stretching |

| C=C (aromatic ring) | 1400-1600 | Stretching |

| C-O (ester) | 1100-1300 | Stretching |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[18][19][20][21]

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight (192.62 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) in an approximate 3:1 ratio.

-

Key Fragmentation: Common fragmentation pathways for thiophene-2-carboxylates include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).[19] The presence of the hydroxyl group may also lead to the loss of water (H₂O) through ortho-effects.[19]

Conclusion

This compound is a valuable heterocyclic compound with significant potential. While comprehensive experimental data on its physical properties remains to be fully documented in the public domain, this guide establishes a scientifically rigorous framework for its characterization. By employing the standardized, field-proven protocols detailed herein for determining melting point, boiling point, solubility, and spectroscopic characteristics, researchers can generate the high-quality, reliable data necessary for its effective application in drug discovery and chemical synthesis. The predictive analyses, based on established chemical principles and data from analogous structures, provide a strong foundation for these experimental investigations.

References

- Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.

- University of Calgary. (n.d.).

- Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens.

- University of Babylon. (2021). experiment (1)

- BLD Pharm. (n.d.).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech.

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- Osaka Prefecture University. (n.d.).

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- Bansal, D. (2013).

- World Journal of Advanced Research and Reviews. (2025).

- Lund University. (n.d.).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Mettler Toledo. (n.d.).

- IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide.

- ResearchGate. (n.d.). FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer (PT3AA) (b) thiophene‐3‐malonic acid monomer (T3MA) and polymer (PT3AA).

- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Vijay Nazare. (n.d.).

- Al-Mustaqbal University College. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- The Royal Society of Chemistry. (n.d.).

- Guidechem. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)

Sources

- 1. byjus.com [byjus.com]

- 2. guidechem.com [guidechem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]

- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 16. journalwjarr.com [journalwjarr.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

"reactivity of the thiophene ring in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate"

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal and materials chemistry. The reactivity of its thiophene core is intricately modulated by the interplay of three distinct substituents: an electron-donating hydroxyl group, an electron-withdrawing methoxycarbonyl group, and a halogen chloro group. This guide provides a comprehensive analysis of the molecule's electronic structure and its implications for key chemical transformations. We will explore the regioselectivity of electrophilic aromatic substitution, the potential for nucleophilic aromatic substitution, and the reactivity of the appended functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in synthetic applications.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[1] Thiophene and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Their utility stems from the thiophene ring's ability to act as a bioisosteric replacement for the phenyl group, often improving pharmacokinetic profiles.[4] Highly substituted thiophenes, such as the title compound, are particularly valuable as they provide multiple points for synthetic diversification.[4][5] Understanding the reactivity of each position on such a scaffold is paramount for its effective use in the rational design of novel chemical entities.

Electronic Landscape of the Substituted Thiophene Ring

The reactivity of the thiophene ring in this compound is not uniform. It is dictated by the cumulative electronic effects (both inductive and resonance) of the substituents at positions 2, 3, and 5.

-

3-Hydroxy Group (-OH): This group is a strong activator. It exerts a powerful electron-donating effect through resonance (+M) by delocalizing a lone pair of electrons into the π-system of the ring. This increases the electron density, particularly at the ortho (C2, C4) and para (C5) positions, making the ring more susceptible to electrophilic attack. This is countered by a weaker electron-withdrawing inductive effect (-I).

-

2-Methoxycarbonyl Group (-COOCH₃): This is a moderately deactivating group. It withdraws electron density from the ring through both a negative resonance effect (-M) and a negative inductive effect (-I). This deactivation makes electrophilic substitution more difficult.

-

5-Chloro Group (-Cl): Halogens are a classic example of opposing effects. The chloro group is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, through its weaker electron-donating resonance effect (+M), it directs incoming electrophiles to the ortho (C4) and para positions.

The synergy of these groups creates a unique electronic environment. The powerful activating effect of the hydroxyl group at C3 is tempered by the deactivating groups at C2 and C5. The only unsubstituted position, C4, becomes the focal point for electrophilic attack, being ortho to the strongly activating -OH group and meta to the deactivating -COOCH₃ group.

Caption: Electronic influence of substituents on the C4 position.

Tautomerism: The Keto-Enol Equilibrium

A critical aspect of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding keto form, 2,3-dihydrothiophen-3-one. For the title compound, this equilibrium involves the 3-hydroxythiophene (enol form) and its thiotetronic acid-like keto tautomer. The position of this equilibrium is highly dependent on the solvent and other substituents. This duality in structure provides alternative reaction pathways, particularly for reactions involving the hydroxyl group.[6][7]

Caption: Keto-enol tautomerism of the 3-hydroxythiophene core.

Reactivity Profile: Key Transformations

Electrophilic Aromatic Substitution (SEAr)

Thiophene rings are generally more reactive towards electrophiles than benzene.[1] For this compound, electrophilic attack is overwhelmingly directed to the C4 position.

-

Regioselectivity: The C4 position is activated by the ortho -OH group and the para -Cl group (via resonance). While the -COOCH₃ group is deactivating, its meta-directing influence also points to C4. This convergence of directing effects makes the C4 position the exclusive site for substitution.

-

Reactivity: The overall rate of reaction is a balance between the strong activation by the -OH group and deactivation by the -COOCH₃ and -Cl groups. While more reactive than a thiophene bearing only deactivating groups, it will be less reactive than 3-hydroxythiophene itself. Reactions may require forcing conditions compared to highly activated systems.[8]

Mechanism of SEAr at C4: The reaction proceeds via the standard mechanism involving the formation of a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity.[9][10]

Caption: Workflow for Electrophilic Aromatic Substitution (SEAr).

Representative Protocol: Bromination at C4 This protocol is a representative method based on general procedures for the halogenation of substituted thiophenes and should be optimized for the specific substrate.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield Methyl 4-bromo-5-chloro-3-hydroxythiophene-2-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

The C5-Cl bond presents a potential site for nucleophilic aromatic substitution (SNAr).[11] Such reactions on thiophene rings are feasible, particularly when the ring is activated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.[12][13]

-

Reactivity: The -COOCH₃ group at C2 is crucial for activating the ring towards nucleophilic attack at C5. It helps to delocalize the negative charge developed in the intermediate. The sulfur atom also participates in stabilizing this charge.

-

Reaction Conditions: SNAr reactions typically require a strong nucleophile (e.g., alkoxides, amines) and may need elevated temperatures to proceed. Polar aprotic solvents like DMSO or DMF are commonly used.[14]

Representative Protocol: Methoxylation at C5 This protocol is adapted from general SNAr procedures on activated chloro-aromatic systems.[12]

-

Setup: To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium methoxide (1.5 eq).

-

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cooling & Quenching: Cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent in vacuo and purify the crude residue via column chromatography to isolate Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate.

Reactions at the Substituents

The functional groups themselves are sites of reactivity.

-

O-Alkylation/Acylation: The 3-hydroxy group can be readily alkylated or acylated using standard procedures (e.g., Williamson ether synthesis with an alkyl halide and a base, or reaction with an acyl chloride). Such reactions are useful for installing different functionalities or as a protecting group strategy.[6][7]

-

Ester Hydrolysis: The methyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or NaOH in a water/methanol mixture). This provides a handle for further modifications, such as amide bond formation.

Synthesis

The synthesis of this compound typically starts from more fundamental building blocks. One common approach is based on the principles of the Fiesselmann thiophene synthesis.[15][16] An alternative route involves the modification of a pre-formed 3-hydroxythiophene-2-carboxylate scaffold.

Synthetic Route via Chlorination: A plausible laboratory synthesis involves the direct chlorination of Methyl 3-hydroxythiophene-2-carboxylate.

Caption: General workflow for the synthesis of the title compound.

Conclusion

This compound is a molecule with a rich and tunable reactivity profile. The substituents collectively direct electrophilic attack to the C4 position, activate the C5 position for potential nucleophilic substitution, and provide handles for direct functionalization. A thorough understanding of its electronic properties and tautomeric nature is essential for any scientist aiming to incorporate this versatile scaffold into synthetic programs for drug discovery or materials science. The protocols and mechanistic insights provided herein serve as a foundational guide for the strategic manipulation of this valuable chemical entity.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar.

- (PDF) Applications substituted 2-aminothiophenes in drug design. (2025, August 6).

- Electrophilic Substitution on the Thiophene Ring: A Technical Guide. (n.d.). Benchchem.

- Electrophilic Substitution of Thiophene and its Derivatives. (n.d.).

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.

- Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. (n.d.).

- Fiesselmann-type synthesis of... | Download Scientific Diagram. (n.d.).

- Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. (n.d.). RSC Publishing.

- Methyl 3-hydroxythiophene-2-carboxyl

- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2025, December 22).

- Nucleophilic Substitution Reactions | Organic Chemistry. (2025, March 21). YouTube.

- Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14).

- 9.2: Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts.

- (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020, September 22). YouTube.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Starting Materials and Core Methodologies

Introduction

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its highly functionalized thiophene core serves as a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and potential anticancer treatments.[1] The specific arrangement of its chloro, hydroxyl, and carboxylate groups offers multiple points for synthetic modification, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological properties.

This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a strong emphasis on the selection of starting materials and the underlying mechanistic principles. Designed for researchers, chemists, and drug development professionals, this document elucidates the most efficient and logical pathways for synthesis, grounded in established chemical literature.

Primary Synthetic Strategy: The Fiesselmann Thiophene Synthesis

The most direct and widely applicable method for constructing the 3-hydroxythiophene-2-carboxylate core is the Fiesselmann thiophene synthesis .[2] This powerful reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with a molecule containing a reactive triple bond (like an α,β-acetylenic ester) or a suitable three-carbon equivalent.[3][4] The elegance of this approach lies in its convergent nature, building the complex thiophene ring with the desired substitution pattern in a single cyclization sequence.

The core transformation relies on two key starting material fragments that will assemble to form the final product.

Table 1: Key Starting Materials for Fiesselmann Synthesis

| Compound | Structure | Molecular Weight | Role in Reaction |

| Methyl Thioglycolate | HSCH₂COOCH₃ | 106.14 g/mol | Provides S, C2, C3, and the 2-carboxylate group. |

| Methyl 2-chloroacrylate | CH₂=C(Cl)COOCH₃ | 120.54 g/mol | Provides C4, C5, and the 5-chloro substituent. |

| Sodium Methoxide | NaOCH₃ | 54.02 g/mol | Base catalyst for deprotonation and cyclization. |

The causality behind this selection is clear: Methyl thioglycolate provides the sulfur atom and the C2-C3 backbone, including the required methyl ester at the C2 position. Methyl 2-chloroacrylate serves as the three-carbon electrophile. The chlorine atom at the 2-position of the acrylate is crucial, as it becomes the chloro-substituent at the 5-position of the final thiophene ring.

Reaction Mechanism and Rationale

The Fiesselmann synthesis proceeds through a logical sequence of base-catalyzed additions and a final intramolecular condensation. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation: The reaction is initiated by the deprotonation of the highly acidic thiol proton of methyl thioglycolate by a strong base, typically sodium methoxide, to generate a reactive thiolate nucleophile.

-

Michael Addition: The thiolate anion attacks the β-carbon of methyl 2-chloroacrylate in a conjugate (Michael) addition. This is the first key bond-forming step, creating the S-C4 bond of the future thiophene ring.

-

Intramolecular Cyclization (Dieckmann-type Condensation): The resulting enolate intermediate undergoes an intramolecular cyclization. The carbanion attacks the carbonyl carbon of the thioglycolate ester moiety, forming a five-membered ring intermediate. This step forges the C3-C2 bond.

-

Aromatization: The cyclic intermediate then eliminates the methoxide ion and subsequently loses the chloride ion to achieve aromaticity, yielding the stable 3-hydroxythiophene product. The "3-hydroxy" form is the more stable tautomer compared to the keto form (thiophene-3-one).

Diagram 1: Fiesselmann Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Diagram 2: Detailed Reaction Mechanism

Caption: Mechanistic pathway of the Fiesselmann thiophene synthesis.

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure derived from established methodologies for this class of reaction.[5]

Reagents:

-

Sodium metal (or commercial Sodium Methoxide solution)

-

Anhydrous Methanol

-

Methyl thioglycolate (1.0 eq)

-

Methyl 2-chloroacrylate (1.0 eq)

-

4 M Hydrochloric Acid

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Procedure:

-

Preparation of Sodium Methoxide Solution: To a three-neck flask under an inert atmosphere, add anhydrous methanol. Cool the flask in an ice bath. Carefully add sodium metal in small portions, allowing it to react completely before adding the next portion. (Alternatively, use a commercially available solution of sodium methoxide in methanol).

-

Thiolate Formation: Once the sodium methoxide solution is prepared and cooled to 0°C, add methyl thioglycolate dropwise via a syringe or dropping funnel. Stir the resulting mixture at 0°C for 15-20 minutes.

-

Addition of Acrylate: Slowly add methyl 2-chloroacrylate dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly above 5-10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by slowly adding 4 M aqueous hydrochloric acid until the pH is acidic (~pH 3-4).

-